tert-butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate is a complex organic compound that features a variety of functional groups, including tert-butyl, benzyloxy, and tert-butyldimethylsilyl groups. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with a suitable heptanoate precursor and introduce the benzyloxy and tert-butyldimethylsilyl groups through selective protection and deprotection reactions. The tert-butyl ester group can be introduced using tert-butyl alcohol and an appropriate activating agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst .
Analyse Chemischer Reaktionen
Tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate undergoes a variety of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the heptanoate chain can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
Tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, where its various functional groups allow for selective modification and analysis of enzyme activity.
Medicine: It is utilized in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The benzyloxy and tert-butyldimethylsilyl groups can influence the compound’s binding affinity and specificity, while the carbonyl group can participate in nucleophilic or electrophilic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate include:
Tert-butyl ®-7-(benzyloxy)-3-oxoheptanoate: Lacks the tert-butyldimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Tert-butyl ®-7-(benzyloxy)-5-hydroxy-3-oxoheptanoate: Contains a hydroxyl group instead of the tert-butyldimethylsilyl group, which can participate in different types of chemical reactions.
Tert-butyl ®-7-(benzyloxy)-5-((trimethylsilyl)oxy)-3-oxoheptanoate: Features a trimethylsilyl group instead of the tert-butyldimethylsilyl group, affecting its reactivity and steric properties.
These comparisons highlight the unique structural features and reactivity of tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C24H40O5Si |
---|---|
Molekulargewicht |
436.7 g/mol |
IUPAC-Name |
tert-butyl (5R)-5-[tert-butyl(dimethyl)silyl]oxy-3-oxo-7-phenylmethoxyheptanoate |
InChI |
InChI=1S/C24H40O5Si/c1-23(2,3)28-22(26)17-20(25)16-21(29-30(7,8)24(4,5)6)14-15-27-18-19-12-10-9-11-13-19/h9-13,21H,14-18H2,1-8H3/t21-/m1/s1 |
InChI-Schlüssel |
LXNWZYBAIGHXKT-OAQYLSRUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC(=O)C[C@@H](CCOCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CCOCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.